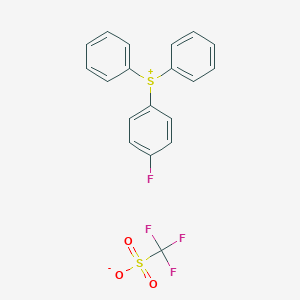

(4-Fluorophenyl)diphenylsulfonium triflate

説明

特性

IUPAC Name |

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYQZOQILXLBIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584134 | |

| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154093-57-9 | |

| Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluorophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Diphenylsulfonium Triflate

Direct Sulfonation Routes to Arylsulfonium Precursors

Direct sulfonation of aromatic rings is a fundamental reaction in organic chemistry, typically employing sulfuric acid to introduce a sulfonic acid group (-SO3H). youtube.com While this is a standard method for producing aryl sulfonic acids, its direct application to form the core structure of triarylsulfonium salts is not a primary route. Instead, a more relevant approach that builds the triaryl-sulfur core is the acid-mediated Friedel-Crafts-type reaction.

In this method, a diaryl sulfoxide (B87167) is activated by a strong acid anhydride (B1165640), most commonly trifluoromethanesulfonic anhydride (Tf₂O). nih.govacs.org The highly electrophilic intermediate generated in situ then undergoes an electrophilic aromatic substitution with an arene. This process, often referred to as the "sulfoxide-anhydride method," directly furnishes the triarylsulfonium triflate salt. For the synthesis of (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate, this would involve the reaction of diphenyl sulfoxide with fluorobenzene (B45895) in the presence of triflic anhydride, or the reaction of (4-fluorophenyl)phenyl sulfoxide with benzene. This method is synthetically valuable as it starts from readily available sulfoxides. nih.gov

Another approach involves the reaction of diaryl sulfoxides with arynes, which are highly reactive intermediates generated in situ. acs.orgnih.gov This reaction can proceed under mild conditions and provides good yields of triarylsulfonium salts, even those with sterically demanding substituents. nih.govresearchgate.net

| Method | Precursors | Reagents | Key Features |

| Friedel-Crafts Reaction | Diaryl sulfoxide, Arene | Triflic anhydride (Tf₂O) | Direct formation of triarylsulfonium triflate; uses readily available sulfoxides. nih.govacs.org |

| Aryne Reaction | Diaryl sulfoxide, Aryne precursor | Cesium fluoride | Mild conditions; good for sterically hindered salts. acs.orgnih.gov |

Triflation Strategies for Cationic Salt Formation

The triflate (CF₃SO₃⁻) anion is a key component of (4-Fluorophenyl)diphenylsulfonium triflate, prized for its high stability and its role as a non-nucleophilic counterion. The incorporation of this anion is often integral to the core synthetic step rather than a separate anion exchange reaction.

Alternatively, aryl triflates can be synthesized from phenols using various triflating agents, including Tf₂O or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). chemrxiv.orgnih.gov While this is a primary method for generating aryl triflates for applications like cross-coupling reactions, it is not a direct route to the sulfonium (B1226848) cation itself. However, the stability and reactivity of the triflate group are central to many synthetic transformations in modern organic chemistry. nih.gov

Photochemical Pathways for Sulfonium Ion Generation

Photochemical methods are primarily associated with the application of triarylsulfonium salts rather than their synthesis. These salts are well-known photoacid generators (PAGs); upon exposure to UV radiation, they undergo irreversible photolysis. researchgate.netresearchgate.net The primary photochemical event is the cleavage of a carbon-sulfur bond. ibm.comosti.gov

Direct irradiation of triarylsulfonium salts can lead to both heterolytic and homolytic cleavage of the C-S bond. ibm.comosti.gov

Heterolytic cleavage (from the singlet excited state) produces an aryl cation and a diaryl sulfide (B99878).

Homolytic cleavage generates an aryl radical and a diarylsulfinyl radical cation. ibm.com

These reactive intermediates can then interact with surrounding molecules or solvent to produce a strong Brønsted acid (like triflic acid in the case of a triflate salt). researchgate.net While this photodecomposition is crucial for their use in photolithography and cationic polymerization, it represents the destruction, not the formation, of the sulfonium salt. researchgate.net

However, recent research has explored photoredox catalysis to pair the synthesis of sulfonium salts with subsequent C-C bond formation in a one-pot process. nih.gov Another novel, catalyst-free approach involves the photoinduced C-H/C-H cross-coupling via aryl thianthrenium salts, where UV light cleaves a C-S bond to generate an aryl radical for subsequent reactions. acs.org These advanced methods leverage photochemical principles to generate reactive species from sulfonium salt precursors for further synthetic utility.

Aryl Transfer Reactions in Sulfonium Salt Synthesis

Aryl transfer reactions are a powerful and widely used method for synthesizing triarylsulfonium salts. These reactions typically involve the arylation of a diaryl sulfide with a hypervalent iodine(III) reagent, specifically a diaryliodonium salt. acs.orgorganic-chemistry.orgnih.gov

Transition metal catalysis, particularly with copper, has been historically employed to facilitate the arylation of sulfides. The reaction of a diaryl sulfide with a diaryliodonium salt in the presence of a copper(II) catalyst, such as copper(II) benzoate, provides an effective route to triarylsulfonium salts. nih.govacs.org This method is advantageous for substrates where the uncatalyzed reaction may be sluggish. nih.gov

More recent developments have focused on achieving selectivity in these aryl transfer reactions. For instance, using aryl(mesityl)iodonium triflates with a copper catalyst allows for the selective transfer of the non-mesityl aryl group to a heterocyclic sulfide. benthamscience.combenthamdirect.com This strategy is valuable because it prevents the scrambling of aryl groups and improves the atom economy when using unsymmetrical iodonium (B1229267) salts. Palladium and iridium have also been used to catalyze C-H arylations with diaryliodonium salts, showcasing the versatility of these reagents. mdpi.com

Table of Metal-Catalyzed Arylation Findings:

| Catalyst | Substrates | Key Finding | Reference |

|---|---|---|---|

| Copper(II) | Diaryl sulfides + Diaryliodonium salts | Effective for preparing various triarylsulfonium salts. | nih.govacs.org |

| Copper | Heterocyclic sulfides + Aryl(mesityl)iodonium triflates | Allows for selective transfer of the non-bulky aryl group. | benthamscience.combenthamdirect.com |

A significant advancement in the synthesis of triarylsulfonium salts was the discovery that the arylation of diaryl sulfides with diaryliodonium triflates can proceed efficiently without a metal catalyst. acs.orgorganic-chemistry.org Simply heating a mixture of the diaryl sulfide and the diaryliodonium triflate in a suitable solvent like dichloroethane is sufficient to achieve high yields of the desired triarylsulfonium triflate. acs.orgorganic-chemistry.orgorganic-chemistry.org

This metal-free pathway is notable for its mildness and operational simplicity. The reaction is believed to proceed via a direct nucleophilic attack of the sulfur atom on the iodine of the iodonium salt, followed by reductive elimination. researchgate.net The choice of the counterion is critical; diaryliodonium salts with triflate anions are particularly effective for this transformation, whereas other salts often fail to react. organic-chemistry.org This highlights the specific role of the triflate in facilitating the aryl transfer. The reaction tolerates a range of functional groups and provides a direct and clean route to salts like this compound. acs.orgpdx.edu

Optimization of Synthetic Efficiency and Yield for Functionalized Sulfonium Salts

Optimizing the synthesis of a specific functionalized sulfonium salt like this compound involves careful selection of precursors and reaction conditions to maximize yield and purity.

Several key factors influence the efficiency:

Choice of Arylating Agent: When using unsymmetrical diaryliodonium salts (e.g., (4-fluorophenyl)(phenyl)iodonium triflate), the selectivity of the aryl transfer becomes crucial. Generally, the aryl group that is more electron-deficient or less sterically hindered is preferentially transferred to the nucleophile (the sulfide). pdx.edunih.gov To circumvent selectivity issues, recyclable and highly selective arylating agents like aryl(mesityl)iodonium salts are employed, where the bulky mesityl group is preferentially retained on the iodine byproduct. benthamscience.combenthamdirect.com

Reaction Conditions: As demonstrated, the metal-free arylation of diaryl sulfides with diaryliodonium triflates can be highly efficient, often providing yields of over 90%. organic-chemistry.org This avoids potential product contamination with metal residues, which is a significant advantage. researchgate.net

Precursor Reactivity: In methods involving arynes, using diaryl sulfoxides instead of diaryl sulfides as the nucleophile has been shown to give significantly higher yields of the corresponding triarylsulfonium salts. acs.orgnih.gov

By carefully considering these parameters, the synthesis can be tailored to produce this compound in high yield and purity, suitable for its intended applications.

Mechanistic Investigations of 4 Fluorophenyl Diphenylsulfonium Triflate Reactivity

Photochemical Acid Generation Mechanisms

The fundamental function of (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate as a photoacid generator is its ability to convert light energy into chemical energy in the form of a potent acid. smolecule.com This process is initiated by the absorption of a UV photon, which elevates the molecule to an electronically excited state, triggering a cascade of reactions that ultimately cleave one of the sulfur-carbon (S-C) bonds. vulcanchem.comibm.com

Upon irradiation, (4-Fluorophenyl)diphenylsulfonium triflate is promoted to an excited singlet state. From this state, the primary photochemical event is the cleavage of a carbon-sulfur bond. ibm.comosti.gov Research on various triarylsulfonium salts has shown that this cleavage can proceed through two competing pathways: homolytic and heterolytic scission. ibm.comresearchgate.net

Homolytic Cleavage: The S-C bond breaks to form a radical pair within a solvent cage: a diphenylsulfinyl radical cation and a 4-fluorophenyl radical.

Heterolytic Cleavage: The S-C bond breaks unevenly, producing a diaryl sulfide (B99878) (diphenyl sulfide) and an aryl cation (the 4-fluorophenyl cation). ibm.com

The direct photolysis of triarylsulfonium salts from their singlet excited state is a complex process involving both in-cage and escape reactions of the initially formed intermediates. ibm.com

In-Cage Recombination: The radical or ionic pairs formed immediately after photolysis are confined by the surrounding solvent molecules. Before they can diffuse apart, they can recombine in various ways. For instance, the heterolytically formed phenyl cation and diphenyl sulfide can recombine to form (phenylthio)biphenyl rearrangement products. ibm.comosti.gov

Cage-Escape Reactions: If the intermediates diffuse out of the solvent cage, they can react with other molecules. The aryl radicals can abstract hydrogen atoms from the solvent to form an aromatic hydrocarbon (e.g., fluorobenzene), while the diaryl sulfide becomes a stable product. It is the reaction of the cationic fragments with ambient water or other proton sources that ultimately leads to the generation of the Brønsted acid. ibm.com

Studies have shown that direct irradiation primarily involves the singlet excited state, leading to a mixture of products derived from both heterolytic and homolytic cleavage. ibm.comresearchgate.net In contrast, triplet-sensitized photolysis, where energy is transferred from an excited triplet sensitizer (B1316253) molecule, proceeds exclusively through homolytic cleavage, forming a triplet radical pair that primarily leads to the diaryl sulfide and products from the aryl radical. ibm.com The presence of the electron-withdrawing fluorine atom on one of the phenyl rings can influence the electronic properties and the branching ratio between these photochemical pathways.

| Photolysis Pathway | Key Intermediates | Major Products |

| Direct (Singlet State) | Phenyl cation, Diphenyl sulfide, Phenyl radical, Diphenylsulfinyl radical cation | Rearrangement products ((phenylthio)biphenyls), Diaryl sulfide, Brønsted acid, Aromatic hydrocarbon |

| Triplet-Sensitized | Phenyl radical, Diphenylsulfinyl radical cation (triplet pair) | Diaryl sulfide, Aromatic hydrocarbon, Brønsted acid |

Proton Transfer Dynamics in Cationic Polymerization Initiation

The triflic acid generated from the photolysis of this compound is a superacid, making it an extremely efficient initiator for cationic polymerization. vulcanchem.comresearchgate.net The initiation step involves the transfer of a proton from the photogenerated acid to a monomer molecule (M), creating a carbocationic active center (HM⁺) which can then propagate.

H⁺X⁻ + M → HM⁺X⁻

The efficiency and rate of this initiation process are governed by several factors. The nature of the counter-ion (anion) is critical; the triflate anion is large, non-nucleophilic, and delocalizes the negative charge effectively. researchgate.net This prevents it from tightly binding to or terminating the propagating cationic chain, allowing for efficient polymerization.

The dynamics of the proton transfer itself, while extremely rapid, are influenced by the reaction medium. In systems with super-photoacids, the proton transfer can be so fast that it is limited by solvent reorganization. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are dependent on the quantum yield of acid generation, the concentration of the photoinitiator, and the reactivity of the specific monomer being used. mdpi.com For instance, monomers like epoxides and vinyl ethers are readily polymerized by this mechanism. rsc.org

Nucleophilic Substitution Reactions at the Sulfonium (B1226848) Electrophilic Center

The tricoordinate sulfur atom in this compound is electron-deficient and serves as an electrophilic center, making it susceptible to attack by nucleophiles. mdpi.com These reactions are of fundamental mechanistic interest and represent a non-photochemical reaction pathway for sulfonium salts.

A variety of nucleophiles can react with triarylsulfonium salts. A well-studied example is the reaction with alkoxide ions (RO⁻). rsc.orgacs.org Mechanistic studies, including those using solvent isotope labeling, have sought to distinguish between two possible pathways for the formation of hydrocarbon byproducts in these reactions:

Ionic Pathway: Nucleophilic attack of the alkoxide on one of the aryl carbon atoms (SɴAr reaction) or at the sulfur center, leading to the formation of an aryl anion which then abstracts a proton from the solvent. rsc.org

Radical Pathway: An initial electron transfer from the nucleophile to the sulfonium salt, or homolysis of a transiently formed sulfurane intermediate, generates an aryl radical which then abstracts a hydrogen atom from the solvent. rsc.orgresearchgate.net

Evidence from studies on similar systems, such as tri-p-tolylsulfonium bromide reacting with sodium isopropoxide, strongly supports the involvement of radical intermediates rather than aryl anions in the formation of the arene byproduct (toluene in that case). rsc.orgresearchgate.net The primary products of the reaction between a triarylsulfonium salt and an alkoxide are typically a diaryl sulfide and an aryl alkyl ether. rsc.org

| Nucleophile (Nu⁻) | Reaction Site | Potential Products | Mechanistic Note |

| Alkoxide (RO⁻) | Sulfur or Aryl Carbon | Diaryl sulfide, Aryl alkyl ether, Aromatic hydrocarbon | Evidence points to the involvement of radical intermediates for hydrocarbon formation. rsc.org |

| Hydroxide (B78521) (OH⁻) | Sulfur or Aryl Carbon | Diaryl sulfide, Aryl alcohol, Aromatic hydrocarbon | Similar to alkoxides, can proceed via radical pathways. rsc.org |

| Thiophenolate (ArS⁻) | Sulfur Center | Diaryl sulfide, Diaryl disulfide | Reaction involves displacement at the sulfur atom. |

Electron Transfer Processes in Photoinitiated Systems

Beyond direct photolysis, this compound can participate in photoinitiated electron transfer (PET) reactions. In such systems, a separate molecule, a photosensitizer, absorbs light and then interacts with the sulfonium salt.

Triarylsulfonium salts are excellent electron acceptors. researchgate.net When used in conjunction with a photosensitizer (Sens), the sulfonium salt can be decomposed via an electron transfer mechanism. Upon light absorption, the photosensitizer reaches an excited state (Sens*) and can donate an electron to the sulfonium salt.

Sens + hν → Sens *

Sens + Ar₃S⁺X⁻ → [Sens]⁺•[Ar₃S•]X⁻*

The resulting triarylsulfuranyl radical (Ar₃S•) is unstable and rapidly fragments, cleaving an S-C bond to produce a diaryl sulfide and an aryl radical (Ar•).

[Ar₃S•] → Ar₂S + Ar•

This photogenerated aryl radical can then initiate a free-radical polymerization. This sensitized pathway is significant because it allows the use of longer wavelengths of light (e.g., visible light), depending on the absorption characteristics of the photosensitizer. mdpi.com This broadens the applicability of sulfonium salt initiators. While their primary application is in cationic polymerization, their ability to generate radicals via PET makes them potentially useful in hybrid systems or for initiating radical polymerizations, including those aiming for a degree of control over the process. The efficiency of this process is linked to the electron transfer dynamics between the excited photosensitizer and the sulfonium salt acceptor. mdpi.com

Kinetic Acceleration Mechanisms in Nitroxide-Mediated Photopolymerization

The incorporation of onium salts, such as this compound, in nitroxide-mediated photopolymerization (NMP) systems has been shown to significantly accelerate the rate of polymerization. This effect is crucial for enhancing the efficiency and applicability of NMP, a controlled radical polymerization technique valued for its ability to produce polymers with well-defined architectures. While traditionally known as photoacid generators for cationic polymerization, the role of sulfonium salts in NMP follows a distinct mechanistic pathway. scirp.orgnih.gov

Research into the acceleration of NMP by analogous sulfonium salts, specifically (4-tertbutylphenyl)diphenylsulfonium triflate, has provided significant insights into the operative mechanisms. scirp.org Studies involving the photo-NMP of methyl methacrylate (B99206) (MMA) have demonstrated that the presence of a sulfonium salt leads to a marked increase in polymerization conversion rates without compromising the controlled nature of the polymerization, as evidenced by the maintenance of narrow molecular weight distributions. scirp.org

The primary mechanism for this kinetic acceleration is attributed to the function of the sulfonium salt as an electron acceptor in the excited state. scirp.org In a typical NMP system, a thermal initiator is used in conjunction with a nitroxide mediating agent. In photo-NMP, light irradiation facilitates the process. The presence of the sulfonium salt introduces an additional pathway that enhances the generation of propagating radicals.

Two potential mechanisms for the role of the sulfonium salt were initially considered: acting as a photo-acid generator or as an electron acceptor. scirp.org However, control experiments using conventional acids did not produce a similar acceleration in polymerization, negating the role of the sulfonium salt as a simple photo-acid generator in this context. scirp.org This finding points towards an electron transfer mechanism as the key driver for the observed kinetic enhancement. scirp.org

The impact of a sulfonium salt accelerator on the photo-NMP of methyl methacrylate (MMA) is detailed in the table below, based on findings from studies on analogous systems.

Table 1: Effect of Sulfonium Salt on Photo-NMP of MMA

| Parameter | Without Sulfonium Salt | With Sulfonium Salt |

|---|---|---|

| MMA Conversion | 35% | 68% |

| Mn (g/mol) | 8,490 | 13,600 |

| Mw/Mn | 1.40 | 1.43 |

Data derived from studies on analogous sulfonium salts in photo-NMP of MMA. scirp.org

The data clearly illustrates a significant increase in monomer conversion in the presence of the sulfonium salt, confirming its role as a kinetic accelerator. Importantly, the polydispersity index (Mw/Mn) remains low and comparable to the system without the accelerator, indicating that the controlled characteristics of the polymerization are preserved. scirp.org

Advanced Applications in Polymer Science and Engineering

Cationic Photopolymerization in UV-Curable Formulations

As a cationic photoinitiator, (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate is instrumental in UV-curable formulations. Upon irradiation, it decomposes to generate a protonic acid that can initiate the cationic polymerization of various monomers, such as epoxides and vinyl ethers. This process is advantageous due to its high speed, low energy consumption, and the absence of oxygen inhibition, which is a common issue in free-radical polymerization.

Development of High-Performance Coatings and Adhesives

In the realm of materials science, (4-Fluorophenyl)diphenylsulfonium triflate serves as a key component in the formulation of high-performance UV-curable coatings and adhesives. The acid generated from this sulfonium (B1226848) salt efficiently initiates the ring-opening polymerization of cycloaliphatic epoxides and other monomers, leading to highly cross-linked polymer networks. These networks are characterized by excellent adhesion to various substrates, high thermal stability, and robust chemical resistance, making them suitable for demanding applications in electronics, automotive, and aerospace industries. The use of such photoinitiators allows for the rapid, on-demand curing of thin films, providing a significant advantage in high-throughput industrial processes.

Kinetic and Efficiency Studies with Diverse Co-Monomer Systems

The efficiency and kinetics of cationic photopolymerization initiated by sulfonium salts are highly dependent on the co-monomer system employed. Research into the photopolymerization of various monomer systems, such as vinyl ethers, demonstrates the high reactivity and rapid curing speeds that can be achieved. While specific kinetic data for this compound is proprietary or embedded in patent literature, studies on analogous triarylsulfonium salts provide valuable insights into the polymerization behavior. For instance, the concentration of the photoinitiator significantly impacts both the rate of polymerization and the final monomer conversion.

The following table, based on data from a study on the photopolymerization of Triethylene glycol divinyl ether (TEGDVE) with a triarylsulfonium salt photoinitiator, illustrates the typical relationship between initiator concentration and polymerization kinetics.

| Initiator Concentration (% wt.) | Polymerization Rate (s⁻¹) | Final Conversion (%) |

| 0.5 | 0.38 | 70.1 |

| 1.0 | 0.56 | 77.8 |

| 2.0 | 0.51 | 74.3 |

| 3.0 | 0.45 | 71.5 |

This data is representative of triarylsulfonium salt initiators and is adapted from a study on a similar compound to illustrate general kinetic trends.

Controlled/Living Radical Polymerization (CLRP) Strategies

Controlled/living radical polymerization (CLRP) techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The integration of photoacid generators like this compound into these strategies opens new avenues for creating well-defined macromolecules.

Integration in Nitroxide-Mediated Polymerization (NMP) for Molecular Weight Control

This compound has been successfully employed as an accelerator in nitroxide-mediated photo-controlled/living radical polymerization (NMP). In this process, the sulfonium salt does not initiate the polymerization directly but acts as an additive that enhances the control over the reaction. Studies have shown that in the photopolymerization of monomers like sodium methacrylate (B99206), using a nitroxide mediator (e.g., HTEMPO) in conjunction with this compound leads to a living polymerization mechanism. nih.gov

The presence of the sulfonium salt results in a linear increase of the polymer's molecular weight with monomer conversion and a linear relationship between the molecular weight and the reciprocal of the initiator concentration, which are key indicators of a controlled polymerization process. nih.gov This allows for precise control over the final molecular weight of the polymer.

The table below illustrates the effect of the initiator concentration on the molecular weight of poly(sodium methacrylate) in a photo-living radical polymerization system mediated by HTEMPO and accelerated by this compound, based on reported linear correlations. nih.gov

| Reciprocal of Initiator Concentration (1/[V-80]) | Resulting Polymer Molecular Weight (Mn, g/mol ) | Molecular Weight Distribution (Mw/Mn) |

| Low | High | Narrow |

| Medium | Medium | Narrow |

| High | Low | Narrow |

This table qualitatively represents the controlled relationship between initiator concentration and molecular weight as described in the literature for this NMP system. [4. 8]

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Polymer Brush Synthesis

The direct integration of this compound as an initiator or catalyst in conventional Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is not extensively documented in publicly available scientific literature. SI-ATRP typically proceeds via a surface-bound alkyl halide initiator and a transition metal catalyst complex. Photoinduced SI-ATRP methods have also been developed, but these generally utilize photocatalysts that interact with the alkyl halide initiator and the metal complex to regulate the polymerization. While photoacid generators are used for various surface modifications, their specific role in initiating or mediating SI-ATRP to grow polymer brushes has not been clearly established.

Fabrication and Manipulation of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs), including vitrimers, are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved through dynamic covalent bonds that can rearrange the network topology in response to a stimulus, such as heat or a catalyst. This compound plays a crucial role in the development of photosensitive CANs. By incorporating this photoacid generator into the polymer network, the bond exchange reactions, such as transesterification, can be triggered by UV light. cmu.eduresearchgate.net

Upon irradiation, the generated acid catalyzes the bond exchange reactions, leading to a decrease in the material's viscosity and allowing it to be reshaped, repaired, or recycled at temperatures lower than those required for thermally activated systems. This provides exceptional spatial and temporal control over the material's properties. For instance, specific areas of a component can be targeted with light to induce localized healing or reshaping. The change in material properties upon photo-activation is significant, as illustrated in the following table.

| Property | Before UV Irradiation (No Catalyst) | After UV Irradiation (Acid Catalyst Present) |

| Network State | Fixed (Thermoset-like) | Dynamic (Malleable) |

| Stress Relaxation | Very Slow / Negligible | Rapid |

| Young's Modulus | High | Reduced |

| Topology Freezing Transition Temp. (Tv) | High | Lowered |

| Reprocessability | Not possible without degradation | Possible |

This light-induced control over the dynamic nature of CANs opens up applications in 3D printing of thermosetting polymers, recyclable composites, and self-healing materials. cmu.eduresearchgate.net

Incorporation into Conjugated Polymers for Optoelectronic Applications

The incorporation of this compound into conjugated polymer systems for optoelectronic applications is a more nascent area of research. The primary mechanism of action would involve the in-situ generation of triflic acid, which can act as a p-type dopant for the conjugated polymer. This doping process can significantly alter the electronic properties of the polymer film.

The effect of a strong acid, such as the triflic acid generated from this compound, on the luminescence of conjugated polymers is complex. Generally, the introduction of a strong acid can lead to fluorescence quenching. nih.govrsc.orgnih.gov This occurs because the acid can protonate the conjugated polymer backbone, creating charge carriers (polarons) that can act as quenching sites for excitons.

The charge carrier mobility of conjugated polymers is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices. researchgate.netrsc.orgrsc.org The generation of triflic acid from this compound within a conjugated polymer film can be a method to modulate its charge carrier mobility.

Table 2: Potential Impact of In-Situ Doping on Conjugated Polymer Properties

| Property | Undoped Conjugated Polymer | In-Situ Doped Conjugated Polymer (Hypothesized) |

| Charge Carrier Type | Intrinsic (p-type) | Extrinsic (p-type) |

| Charge Carrier Density | Low | High |

| Charge Carrier Mobility | Moderate | Potentially Increased |

| Luminescence | High | Potentially Quenched |

| Conductivity | Low | High |

This is a representative interactive data table illustrating the hypothesized effects of in-situ doping with an acid generated from a PAG like this compound.

The spatial control afforded by the photo-generation of the acid could be used to create conductive pathways or to dope specific regions of a polymer film in a device, allowing for the fabrication of complex electronic circuits. However, it is important to note that the presence of the dopant can also introduce disorder into the polymer packing, which could negatively impact charge transport. rsc.org Therefore, the concentration of the photoacid generator and the processing conditions would need to be carefully optimized to achieve the desired enhancement in charge carrier mobility. nih.govrsc.org

Role in Photochemical Processes and Material Science

Photoacid Generator (PAG) Functionality in Photolithography

In the field of microelectronics, (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate serves as a crucial component in chemically amplified photoresists. mdpi.comsan-apro.co.jp Photolithography is the process used to print the intricate patterns that form modern integrated circuits. Chemically amplified resists are a key technology that enables the fabrication of smaller and more complex features.

Upon exposure to UV radiation during the lithography process, the (4-Fluorophenyl)diphenylsulfonium triflate within the photoresist film absorbs the light and decomposes, generating triflic acid. mdpi.comsan-apro.co.jp This photogenerated acid then acts as a catalyst in a subsequent heating step (post-exposure bake). san-apro.co.jp In a positive-tone resist, the acid catalyzes a deprotection reaction, cleaving acid-labile protecting groups from the polymer backbone of the resist. This chemical change renders the exposed regions of the resist soluble in a developer solution, allowing for the creation of a positive image of the mask. san-apro.co.jp The catalytic nature of this process means that a single photoacid molecule can induce numerous deprotection events, thus "amplifying" the initial photochemical event and increasing the sensitivity of the resist. researchgate.net

The key attributes of this compound that make it effective in photolithography are summarized in the table below.

| Property | Significance in Photolithography |

| Strong Photogenerated Acid | The high acidity of triflic acid efficiently catalyzes the deprotection of the resist polymer. |

| High Quantum Yield | Efficient generation of acid upon exposure to a small number of photons increases the photosensitivity of the resist. |

| Good Solubility | Its solubility in common photoresist solvents ensures uniform distribution within the resist film. mdpi.com |

| Thermal Stability | The compound is stable at the temperatures used for resist processing before exposure, preventing premature reactions. nih.gov |

Environmental Applications of UV-Activated Systems

The ability of this compound to generate a strong acid upon UV irradiation presents potential for environmental applications, although specific research in this area is not widely documented. The underlying principle would be the utilization of the photogenerated acid to catalyze the degradation of pollutants.

Photocatalytic oxidation is also a key technology for air purification, targeting the removal of volatile organic compounds (VOCs). nanoge.org Typically, a semiconductor photocatalyst like TiO₂ is irradiated with UV light to generate oxidizing species. rsc.org A system employing a photoacid generator such as this compound could offer a different mechanism for VOC abatement. The UV-generated acid could be used to catalyze the breakdown of airborne organic pollutants adsorbed onto a solid support. This could be particularly advantageous for targeting specific classes of pollutants that are readily degraded by acid catalysis. As with water purification, the direct application of this specific sulfonium (B1226848) salt in commercial or research-stage air purification systems has not been detailed in the available literature.

Advanced Functional Materials Fabrication

The generation of a strong acid at a specific time and location through photochemical means is a powerful tool for the synthesis and patterning of advanced materials at low temperatures.

The fabrication of high-quality metal oxide thin films, such as cerium oxide (CeO₂), often requires high-temperature annealing steps to convert a precursor film into a dense, crystalline oxide. mdpi.com These high temperatures are incompatible with many flexible polymer substrates. Photochemical methods offer a pathway to lower these processing temperatures. nih.govresearchgate.net

One such method involves the use of a photoacid generator in a metal-organic precursor solution (a sol-gel process). researchgate.net Upon UV irradiation, the PAG, such as a triarylsulfonium triflate, decomposes and releases a strong acid. researchgate.net This acid then catalyzes the hydrolysis and condensation reactions of the metal-organic precursors, facilitating the formation of the metal-oxide network at significantly lower temperatures than purely thermal methods. nih.govresearchgate.net This photo-induced sol-gel process enables the formation of dense and high-quality metal oxide films, like CeO₂, on temperature-sensitive substrates. While the general principle is established for triarylsulfonium salts, specific research detailing the use of this compound for CeO₂ synthesis was not prominent in the reviewed literature.

| Parameter | Typical Conditions for Photo-Induced Sol-Gel Synthesis |

| Precursor | Metal alkoxide or other metal-organic compound in a suitable solvent. |

| Photoacid Generator | Onium salts like triarylsulfonium triflates. |

| Activation | UV irradiation (e.g., 254 nm). |

| Post-Treatment | Low-temperature baking (e.g., < 200 °C) to complete the condensation and remove residual organics. |

The efficiency and performance of solar cell arrays can be enhanced through the precise patterning of their various functional layers. nanoge.orgberkeley.edu For emerging photovoltaic technologies like perovskite solar cells, the ability to create high-resolution patterns is critical for optimizing light absorption and charge collection, as well as for the fabrication of semi-transparent and tandem devices. nanoge.orgyoutube.com

While techniques like laser ablation and inkjet printing are used, photolithography offers the potential for much higher resolution. nanoge.org The incorporation of a photoacid generator like this compound into one of the solution-processable layers of a solar cell could enable direct photopatterning. empa.ch By exposing the layer to UV light through a mask, the photogenerated acid could induce a local chemical change, such as a change in solubility or the catalysis of a cross-linking reaction. youtube.com This would allow for the development of a pattern in a manner analogous to conventional photolithography, enabling the creation of intricate electrode geometries or the selective removal of material to define individual cells within an array. This approach is conceptually feasible, but specific examples of using this compound for patterning solar cell arrays are not yet widely reported.

Engineering of Polymeric Composite Membranes with Oriented Nanochannels

The development of advanced polymeric composite membranes featuring precisely oriented nanochannels is a significant area of materials science, driven by the demand for highly efficient separation and transport processes. A key methodology in the fabrication of these membranes involves the directed self-assembly of polymerizable surfactants, which can form ordered structures such as hexagonally packed columnar mesophases. The photo-initiated polymerization of these mesophases, often triggered by a photoacid generator (PAG), is a critical step in locking in this ordered morphology. Among the various photoacid generators, This compound has been identified as a key component in processes designed to create these sophisticated membrane architectures. researchgate.net

This compound plays a crucial role as a catalyst in photopolymerization reactions. When exposed to ultraviolet (UV) light, this compound decomposes to generate a strong acid. This photogenerated acid then initiates the polymerization and cross-linking of reactive monomers within the self-assembled surfactant mesophase. The use of a PAG like this compound is advantageous as it allows for spatial and temporal control over the polymerization process, which is essential for preserving the delicate, self-assembled nanostructure of the membrane.

Control over Hexagonally Packed Cylindrical Fiber Morphology

A significant achievement in the engineering of these membranes is the ability to control the morphology of the nanochannels, particularly achieving a hexagonally packed cylindrical fiber structure. This morphology is highly desirable for creating membranes with a high density of uniform, parallel nanochannels, which are ideal for selective transport applications. The self-assembly of polymerizable surfactants into a hexagonally packed columnar H1 mesophase provides the template for this structure. researchgate.net

The role of This compound in this process is to ensure the rapid and efficient polymerization of the reactive components of the H1 mesophase upon UV irradiation. This rapid "fixing" of the structure is critical to prevent any thermally induced or spontaneous reorganization of the mesophase, which could lead to a loss of the desired hexagonal packing and cylindrical geometry. The choice of the photoacid generator, along with other components of the polymerizable mixture, influences the fidelity of the final polymerized structure to the initial self-assembled mesophase.

The process for creating these highly ordered membranes involves the careful formulation of a mixture that can spontaneously form the H1 mesophase. An illustrative composition of such a polymerizable mixture is presented in the table below.

| Component | Example Compound | Role in Formulation |

| Polymerizable Surfactant | 3,4,5-tris(11'-acryloyloxyundecyloxy)benzoic acid | Forms the self-assembling mesophase |

| Comonomer | Butyl acrylate | Adjusts mechanical properties |

| Cross-linker | 1,6-Hexanediol diacrylate | Provides structural integrity |

| Photoacid Generator | This compound | Initiates polymerization upon UV exposure |

This table illustrates a representative formulation for creating polymeric membranes with hexagonally packed cylindrical nanochannels.

By carefully selecting the components and their relative concentrations, it is possible to promote the formation of the H1 mesophase. The subsequent photopolymerization, initiated by the acid generated from This compound , locks in this ordered structure, resulting in a polymeric membrane with a high degree of hexagonal order in its cylindrical nanochannels.

Characterization of Nanochannel Dimensions for Fluid Transport

While specific experimental data on membranes fabricated using This compound is limited in publicly available research, the methodologies described in patent literature outline the expected outcomes of this fabrication process. researchgate.net The dimensions of the nanochannels are primarily determined by the molecular architecture of the self-assembling surfactant and the resulting parameters of the H1 mesophase.

Techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) are typically employed to characterize these nanostructures. SAXS can provide information on the lattice parameter of the hexagonal packing, which corresponds to the center-to-center distance between adjacent nanochannels. TEM, on the other hand, can offer direct visualization of the nanochannels, allowing for the measurement of their diameter and the assessment of the long-range order of the hexagonal array.

The expected characteristics of the nanochannels derived from the self-assembly of polymerizable surfactants, solidified through a process involving This compound , are summarized in the table below.

| Characteristic | Description | Typical Investigation Method |

| Nanochannel Diameter | The internal width of the cylindrical pores available for fluid flow. This is primarily dictated by the size of the template molecules used in the self-assembly process. | Transmission Electron Microscopy (TEM) |

| Inter-channel Distance (Pitch) | The center-to-center distance between adjacent nanochannels in the hexagonal array. | Small-Angle X-ray Scattering (SAXS) |

| Channel Density | The number of nanochannels per unit area of the membrane surface. This is a function of the inter-channel distance. | Calculated from SAXS data |

| Orientation | The alignment of the nanochannels with respect to the membrane surface (e.g., perpendicular or parallel). | Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), TEM |

This table outlines the key parameters for characterizing nanochannel dimensions and the common analytical techniques used for their determination.

The successful fabrication of these membranes, facilitated by the use of photoacid generators like This compound , opens up possibilities for creating next-generation separation and transport devices with unparalleled precision and efficiency.

Contributions to Contemporary Organic Synthesis and Catalysis

Utilization of Sulfonium (B1226848) Salts as Alkyl-Transfer Reagents

Triarylsulfonium salts, as a class of compounds, are effective alkyl-transfer agents. The transfer of an aryl group from the sulfonium salt to a nucleophile is a key feature of their reactivity. While the general reactivity of triarylsulfonium salts in alkylation reactions is well-established, specific documented examples detailing the use of (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate in these transformations are not extensively reported in the reviewed scientific literature. The following sections describe the general methodologies where this class of compounds is utilized.

Triarylsulfonium salts are known to act as electrophilic arylating agents for a range of nucleophiles. The electron-withdrawing nature of the substituents on the aryl rings can enhance the electrophilicity of the sulfonium sulfur atom, facilitating the transfer of an aryl group. For instance, a transition-metal-free N-arylation of various amines using triarylsulfonium triflates has been developed, proceeding smoothly in the presence of a base like potassium tert-butoxide or potassium hydroxide (B78521) to yield mono-N-arylated products. rsc.org The reaction is believed to proceed through an aryne intermediate, especially when using substituted triarylsulfonium salts. rsc.org

| Nucleophile | Reagent System | Product Type | Reference |

| Amines (aliphatic and aromatic) | Triarylsulfonium triflate, tBuOK or KOH | N-Arylated amines | rsc.org |

| Amino acid derivatives | Triarylsulfonium triflate, tBuOK | N-Phenyl amino acid derivatives | rsc.org |

The advent of photoredox catalysis has opened new avenues for the application of sulfonium salts in alkylation reactions. nih.gov Under visible light irradiation, a photocatalyst can reduce a triarylsulfonium salt to generate an aryl radical, which can then engage in various bond-forming reactions. nih.govacs.org For example, the photoredox-catalyzed alkenylation of benzylsulfonium salts has been achieved using an iridium-based photocatalyst to produce allylbenzenes. nih.gov This approach highlights the ability to generate carbon-centered radicals from sulfonium salts for subsequent C-C bond formation. However, specific examples detailing the use of (4-Fluorophenyl)diphenylsulfonium triflate in such photoredox-catalyzed alkylation methodologies are not extensively documented.

Application as Radical Precursors in Organic Reactions

Triarylsulfonium salts are effective precursors of aryl radicals, particularly under photochemical conditions. acs.orgyoutube.comacs.org Upon exposure to light, especially UV light, the C-S bond in the sulfonium salt can undergo homolytic cleavage to generate an aryl radical and a diaryl sulfide (B99878). This reactivity is fundamental to their application as photoinitiators in polymerization, where the generated radicals or subsequent cationic species initiate chain growth.

The generation of aryl radicals from triarylsulfonium salts under photoredox catalysis has become a powerful tool in organic synthesis. nih.govacs.org In these processes, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonium salt, leading to the formation of an aryl radical. nih.gov This strategy has been employed in formal C-H/C-H cross-coupling reactions. nih.gov While this reactivity is well-documented for the general class of triarylsulfonium salts, specific and detailed research findings on the application of this compound as a radical precursor for a broad range of organic reactions beyond polymerization are limited in the reviewed literature.

Participation in Cross-Coupling Reactions in Metal-Catalysis

Triarylsulfonium salts have emerged as viable partners in metal-catalyzed cross-coupling reactions, serving as alternatives to traditional aryl halides or triflates.

The combination of nickel catalysis and photoredox catalysis has enabled novel cross-coupling reactions. In these dual catalytic systems, the photocatalyst can modulate the oxidation state of the nickel catalyst, facilitating challenging bond formations. Triarylsulfonium salts are suitable substrates in such reactions due to their favorable reduction potentials compared to many aryl halides. nih.gov For instance, nickel-catalyzed direct cross-coupling of aryl sulfonium salts with aryl bromides has been achieved, proceeding via C-S bond activation. While the potential for this compound to participate in these reactions is high, specific examples of its use in photoinduced nickel-catalyzed processes are not widely reported in the surveyed scientific literature.

Exploration in Asymmetric Catalysis for Enantioselective Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research detailing the application of this compound as a catalyst or key reagent in asymmetric catalysis for enantioselective synthesis. This specific sulfonium salt is a well-documented photoacid generator, primarily utilized in polymerization reactions and photolithography, where its role is to initiate chemical changes upon exposure to light.

The field of asymmetric catalysis heavily relies on the use of chiral catalysts, which are molecules that exist in two non-superimposable mirror-image forms (enantiomers). These chiral catalysts are capable of directing a chemical reaction to favor the formation of one enantiomer of the product over the other, a crucial process in the synthesis of pharmaceuticals and other bioactive molecules.

While chiral sulfonium salts have been successfully employed as catalysts in asymmetric synthesis, the chirality in these instances is typically incorporated into the organic substituents attached to the sulfur atom, often through the use of scaffolds like a binaphthyl group. The achiral nature of this compound, where the sulfonium core is bonded to three aryl groups without a stereocenter, precludes its direct use as a chiral catalyst.

Searches for its application as a co-catalyst, an additive, or a precursor to a catalytically active species in enantioselective transformations have also not yielded any specific findings. The reactivity of this compound is centered around its ability to generate a strong acid upon photolysis, a property that is not typically harnessed for stereochemical control in asymmetric reactions.

Therefore, based on the currently available scientific data, the exploration of this compound in the context of asymmetric catalysis for enantioselective synthesis is a topic that remains uninvestigated.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is a key determinant of its chemical behavior. For (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate, understanding the distribution of electrons and the nature of its molecular orbitals is crucial for predicting its reactivity as a photoacid generator.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the electronic excitation properties and kinetic stability of a molecule.

In the context of photoacid generators like (4-Fluorophenyl)diphenylsulfonium triflate, the absorption of a photon promotes an electron from the HOMO to the LUMO. The characteristics of these orbitals, therefore, dictate the initial step of the photo-induced acid generation process. A smaller HOMO-LUMO gap generally corresponds to a lower energy required for electronic excitation, which can be correlated with the wavelength of light needed to initiate the reaction.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds

| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|---|

| Triphenylsulfonium-triflate | DFT/TD-DFT | -7.7 (Ionization Potential) | -3.3 | 4.4 (Optical Gap) | acs.org |

| 3-CBZ QZ | TD-DFT | N/A | N/A | 3.18 | researchgate.net |

| 9-CBZ QZ | TD-DFT | N/A | N/A | 3.21 | researchgate.net |

Note: The data presented is for analogous compounds and methodologies to illustrate the concepts, as specific values for this compound were not found in the searched literature.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to calculate partial charges and Wiberg bond orders. acs.org For this compound, NBO analysis would reveal the positive charge localization on the sulfonium (B1226848) center and the surrounding phenyl rings. The electron-withdrawing fluorine atom on one of the phenyl rings is expected to influence the charge distribution across the entire cation.

The Wiberg bond orders for the sulfur-carbon bonds are of particular interest. A lower bond order for one of the S-C bonds in the excited state would suggest a weakening of that bond, predisposing it to cleavage, which is the key step in the generation of the photoacid. While specific calculations for this compound are not detailed in the provided search results, the methodology has been applied to similar complex molecules, such as bromoethyl sulfonium salts, to understand their charge density. researchgate.net

Table 2: Conceptual Data from NBO Analysis for Sulfonium Cations

| Parameter | Description | Expected Trend for (4-Fluorophenyl)diphenylsulfonium cation |

|---|---|---|

| Partial Charge on Sulfur | Indicates the electrophilicity of the sulfonium center. | Significantly positive, enhanced by the electron-withdrawing fluorine. |

| Partial Charges on Phenyl Carbons | Shows the delocalization of the positive charge. | Positive charges distributed across the rings, influenced by the fluorine substituent. |

Note: This table represents expected trends based on general chemical principles and computational studies on related compounds, as specific data for this compound was not available.

Reaction Pathway Elucidation and Kinetic Studies

Theoretical modeling is instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating the energy barriers that govern the reaction kinetics. For this compound, these studies focus on the mechanism of photo-induced acid generation.

Marcus theory provides a framework for understanding the rates of electron transfer reactions, a process that can be relevant to the photochemistry of photoacid generators. science.govunifi.itrsc.orgresearchgate.net The theory relates the rate of electron transfer to the free energy of the reaction and the reorganization energy, which is the energy required to structurally distort the reactants into the product geometries without electron transfer. In the context of photoacid generators, Marcus theory can be used to model the initial electron transfer events that may occur upon photoexcitation, potentially involving the surrounding medium or other molecules. science.gov The theory has been successfully applied to evaluate electron transfer rates between molecular sites in complex systems. science.govrsc.org

The photolysis of the sulfonium salt is the critical step in its function as a photoacid generator. Computational studies can determine the activation energy (Ea) and enthalpy profiles for the cleavage of the sulfur-carbon bond. This is often achieved by calculating the bond dissociation energy (BDE). A lower BDE for one of the S-C bonds would indicate that it is the most likely to break upon photo-excitation.

DFT calculations have been used to predict the bond dissociation enthalpy for the S-O bond in other photoacid generator systems, providing a mechanistic basis for their reactivity. chemrxiv.org Similarly, for iodonium (B1229267) salts, which are also photoacid generators, the calculation of C-I bond dissociation energies has been instrumental in understanding their cleavage process. mdpi.com For sulfonium salts, the photolysis leads to the formation of reactive intermediates. researchgate.net Experimental studies on the UV-initiated cationic polymerization of epoxides using photoinitiators have shown that activation energies can be determined from kinetic data. researchgate.net For instance, in one study, the activation energy was found to be higher than values reported for more reactive cycloaliphatic diepoxides. researchgate.net

Table 3: Representative Activation Energy and Bond Dissociation Energy Data for Related Systems

| System/Reaction | Parameter | Value | Method | Source |

|---|---|---|---|---|

| Photolysis of 1a (a sulfonatoxy-anthraquinone derivative) | S-O Bond Dissociation Enthalpy | 54 kcal/mol | DFT | chemrxiv.org |

| Photolysis of an Iodonium Salt | C-I Bond Dissociation Energy (Cleavage B) | 49.7 kcal/mol | DFT (UB3LYP/LANL2DZ) | mdpi.com |

Note: This table provides illustrative data from analogous systems to demonstrate the application of computational and experimental methods in determining key kinetic and thermodynamic parameters.

Theoretical Assessment of Anion-Cation Interactions

The triflate anion is not merely a spectator in the chemistry of this compound. The interactions between the sulfonium cation and the triflate anion can influence the compound's stability, solubility, and photoreactivity.

Theoretical studies can probe the nature and strength of these anion-cation interactions. This can involve analyzing the geometry of the ion pair, the charge transfer between the ions, and the effect of the anion on the electronic structure of the cation. For instance, it has been noted that weaker anion-cation interactions in ionic liquids can lead to a more "active" anion. researchgate.net The choice of a low-nucleophilicity counter-anion like triflate is known to be favorable in cationic polymerization as it helps in preserving the cationic propagating centers. mdpi.com

Furthermore, the surrounding environment, which includes the counter-anion, can affect the electronic properties of the cation. Studies on related systems have shown that the HOMO-LUMO gap can decrease in weakly coordinating solvents, which suggests that the nature of the anion and its interaction with the cation can modulate its photoreactivity. acs.org The potential for electron transfer between the cation and the counter-ion, which can be influenced by the oxidation potential of the anion, is another area where theoretical models like Marcus theory can provide valuable insights. psu.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Triphenylsulfonium (B1202918) triflate |

| 3-CBZ QZ |

| 9-CBZ QZ |

| Bromoethyl sulfonium triflate |

| 1a (a sulfonatoxy-anthraquinone derivative) |

| Iodonium Salt |

Advanced Quantum Chemical Methodologies for System Characterization

To gain a more quantitative and detailed understanding of the electronic structure and reactivity of this compound, advanced quantum chemical methodologies are employed. Density Functional Theory (DFT) is a particularly powerful and widely used method for such investigations due to its balance of computational cost and accuracy.

Theoretical studies on triarylsulfonium salts, which are close analogs, provide a basis for understanding the expected findings for this compound. These studies typically focus on several key aspects:

Molecular Geometry Optimization: DFT calculations can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the steric and electronic environment around the sulfur center.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For a photoacid generator, the nature of these orbitals dictates its light-absorbing properties and the subsequent chemical transformations.

The HOMO is expected to be localized primarily on the phenyl rings, representing the electrons most available for donation.

The LUMO is anticipated to have significant contributions from the antibonding orbitals associated with the C-S bonds.

Charge Distribution Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. This information provides insight into the electrophilic and nucleophilic sites within the molecule and helps to rationalize its reactivity. The positive charge is expected to be distributed across the sulfur atom and the aromatic rings.

Table 2: Representative Theoretical Data for a Triarylsulfonium Cation

| Parameter | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | Correlates with the electronic excitation energy and chemical reactivity. |

| Charge on Sulfur Atom | +0.4 | Indicates the electrophilic nature of the sulfur center. |

Note: The values in this table are representative and are based on typical DFT calculations for similar triarylsulfonium cations. The exact values for this compound would require specific computational analysis.

These advanced quantum chemical methodologies provide a detailed and predictive framework for understanding the fundamental properties of this compound. The insights gained from such theoretical studies are invaluable for the rational design of new and more efficient photoacid generators for a wide range of applications.

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of (4-Fluorophenyl)diphenylsulfonium (B8508265) triflate is no exception. Current research is pivoting away from traditional multi-step, high-energy synthetic pathways toward more sustainable and atom-economical methods.

Future development will likely focus on:

Aryne Chemistry: The use of arynes in the synthesis of triarylsulfonium salts represents a promising avenue. This method allows for the construction of the complex sulfonium (B1226848) cation under mild conditions and with a broad tolerance for various functional groups, which can be an issue in traditional methods rsc.org.

Friedel-Crafts Reactions: Exploring alternative synthetic methods such as the Friedel-Crafts reaction of diaryl sulfoxides could provide more direct routes to sterically demanding triarylsulfonium salts, potentially reducing waste and energy consumption nih.govresearchgate.net.

Mechanochemical Synthesis: A largely unexplored but highly promising area is the application of mechanochemistry (ball-milling) to synthesize onium salts. This solvent-free or low-solvent approach could drastically reduce the environmental footprint associated with the production of these compounds.

Catalyst Optimization: While some modern syntheses use copper catalysts, future work will aim to replace these with more abundant and less toxic earth-abundant metals or even develop catalyst-free methodologies researchgate.net.

These evolving synthetic strategies aim to make photoacid generators like (4-Fluorophenyl)diphenylsulfonium triflate more accessible, cost-effective, and environmentally friendly, aligning their production with next-generation sustainable manufacturing goals researchandmarkets.com.

Unveiling Novel Mechanistic Pathways in Photochemical Reactions

The primary function of this compound is to generate a strong acid upon exposure to light. While the fundamental photolysis mechanisms—homolytic and heterolytic cleavage of a carbon-sulfur bond—are generally understood, significant opportunities exist to gain a more nuanced understanding and discover new reactive pathways aip.org.

Emerging trends in this area include:

Multi-Photon Absorption: Research into two-photon absorption (TPA) processes for acid generation is an active field. Designing sulfonium salts that can be activated by lower-energy visible or near-infrared light via TPA would enable deeper light penetration and 3D spatial control, crucial for advanced microfabrication nih.gov.

Photosensitization Mechanisms: While sensitization to extend the spectral response of sulfonium salts is common, the intricate electron transfer dynamics and the potential for triplet-triplet annihilation or other complex energy transfer mechanisms are not fully understood. Unraveling these pathways could lead to the design of highly efficient photoinitiating systems for new applications.

The table below summarizes key photochemical properties that are central to mechanistic studies, comparing different types of photoacid generator anions.

| Property | Triflate (TF⁻) | p-toluenesulfonate (pTS⁻) | 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) |

| Gas-Phase Proton Affinity | 303.2 kcal/mol | 316.4 kcal/mol | 308.1 kcal/mol |

| Relative Acidity Strength | Strongest | Weakest | Intermediate |

| Photolysis Reaction Energy | Not specified | 83 kcal/mol (lowest) | Not specified |

| Spectral Shift Effect | Contributes to redshift | Contributes to redshift | Contributes to redshift |

| Data derived from computational studies on triphenylsulfonium-based PAGs, indicating the influence of the anion on fundamental properties aip.orgnih.govresearchgate.net. |

Expansion into Multifunctional Materials and Hybrid Systems

The utility of this compound is expanding beyond its traditional role in photoresists. Its ability to initiate cationic polymerization upon photostimulation makes it a valuable component in the creation of advanced functional materials.

Future research is directed towards:

Advanced 3D Printing: This compound is a key enabler for "hot lithography," a 3D printing technique performed at elevated temperatures to fabricate high-performance polymers nih.govresearchgate.net. Future work will explore its use in creating novel resins for printing amorphous thermoelectric materials, biocompatible devices, and robust composites sigmaaldrich.com.

Hybrid Polymers: There is growing interest in dual-cure systems where this compound initiates cationic polymerization of an epoxy component, while another photoinitiator simultaneously triggers radical polymerization of an acrylate component alfa-chemistry.com. This creates interpenetrating polymer networks (IPNs) with synergistic properties, such as enhanced toughness and chemical resistance.

Anion Exchange Membranes (AEMs): Triarylsulfonium cations are being investigated as functional groups for AEMs used in fuel cells and water electrolyzers. Research into sterically bulky sulfonium salts has shown dramatically increased stability in alkaline conditions, opening a new frontier for these compounds in clean energy technologies nih.govresearchgate.net.

Integration with Advanced Spectroscopic and Analytical Techniques

To unlock the full potential of this compound, researchers are increasingly relying on sophisticated analytical and spectroscopic methods to probe its behavior on ultrafast timescales and at the molecular level.

The integration of these techniques is a key future trend:

Transient Absorption Spectroscopy: Femtosecond and picosecond transient absorption spectroscopy can directly observe the short-lived excited states and reactive intermediates (e.g., radicals and radical cations) formed immediately after photoexcitation. This provides invaluable data for refining mechanistic models of photolysis.

Photoelectron Spectroscopy: This technique, combined with ab initio calculations, offers a powerful method to evaluate the electronic structure of the photoacid generator, including the stability of its anion and its absorption characteristics at specific wavelengths like 193 nm, which is critical for deep-UV lithography aip.orgnih.govresearchgate.net.

Fluorospectrophotometry: Using acid-sensitive fluorescent probes like Rhodamine B allows for the quantitative in-situ measurement of acid generation efficiency in both solutions and polymer films scientific.netresearchgate.net. This provides a practical tool for evaluating and comparing the performance of different PAG formulations under application-relevant conditions.

Synergistic Approaches in Photo- and Chemo-Catalysis

The reactivity of sulfonium salts is being harnessed in novel ways that combine light-driven processes with other forms of catalysis, opening new avenues in synthetic chemistry.

Emerging synergistic approaches include:

Metallaphotoredox Catalysis: Aryl sulfonium salts are being developed as unique reagents in dual catalytic systems that merge photoredox catalysis with transition metal catalysis. This strategy can achieve challenging bond formations, such as site-selective late-stage aromatic fluorination, that are not easily accessible through conventional methods nih.gov.

Dual Curing Modes: Beyond hybrid polymer systems, sulfonium salts with specific structural motifs can exhibit both thermal and photochemical curing abilities nih.gov. Developing compounds like this compound with tunable dual-mode reactivity could lead to "smart" materials that can be cured on demand using different stimuli.

Photocatalytic Radical Generation: The photolysis of triarylsulfonium salts generates aryl radicals in addition to acid nih.gov. Future research will explore harnessing these radical intermediates in subsequent, non-acid-catalyzed chemical transformations, effectively using the PAG as a multifunctional reagent in one-pot reactions. This expands the synthetic utility of these compounds far beyond their role as simple acid sources nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of (4-fluorophenyl)diphenylsulfonium triflate in organic synthesis?

- Methodological Answer : This compound serves as a photo-acid generator (PAG) in nitroxide-mediated photo-living radical polymerization (photo-LRP) of methyl methacrylate. Yoshida demonstrated its utility in initiating controlled polymerization under UV light, where triflic acid generated during photolysis facilitates protonation of alkoxyamine initiators . It also acts as an annulation reagent in cyclopropanation reactions with oxindoles, mediated by zinc triflate, to synthesize α-CF₃-substituted heterocycles under mild, base-free conditions .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorophenyl and sulfonium moieties.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular ion verification.

- HPLC to assess purity, particularly in photodecomposition studies where triflic acid byproducts are quantified via current-voltage profiling in microfluidic devices .

Q. What safety and stability considerations are critical when handling this compound?

- Methodological Answer :

- Store in opaque containers at ≤ -20°C to prevent premature photolysis.

- Avoid prolonged UV exposure during handling; use amber glassware or UV-filtered environments.

- Monitor for triflic acid release in photoreactions, as it is highly corrosive and hygroscopic .

Advanced Research Questions

Q. How does the choice of catalyst influence the efficiency of cyclopropanation reactions with this compound?

- Methodological Answer : Zinc triflate is optimal for cyclopropanation of oxindoles due to its Lewis acidity, which activates the sulfonium salt without requiring alkali bases. Evidence from optimization tables (e.g., Table 1 in ) shows:

| Catalyst | Yield (%) | Selectivity |

|---|---|---|

| Zn(OTf)₂ | 85–92 | High |

| Other Lewis acids (e.g., FeCl₃) | <50 | Low |

| Systematic screening of catalysts and reaction temperatures (ambient vs. heated) is recommended to resolve yield discrepancies. |

Q. What methodological considerations are critical when integrating this compound into micro-photoreactor systems?

- Methodological Answer :

- UV wavelength : PDMS devices allow exposure down to 250 nm, enabling localized photolysis .

- Exposure time : Current-voltage profiling reveals triflic acid generation peaks at 6–8 minutes, after which proton concentration drops due to side reactions (e.g., H₂ formation).

- Reagent delivery : Use syringe pumps for precise infusion into microchannels to avoid overconcentration, which can lead to uncontrolled acid release.

Q. How do structural modifications of the sulfonium cation impact its photochemical reactivity?

- Methodological Answer : Substituents on the phenyl rings (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter absorption spectra and photolysis rates. For example:

- Electron-withdrawing groups (e.g., -F) increase stability but require higher UV intensity for activation.

- Electron-donating groups (e.g., -OCH₃) reduce thermal stability but enhance photolytic efficiency . Comparative studies using time-resolved spectroscopy are advised.

Q. Are there contradictions in reported reaction outcomes, and how can they be resolved?

- Methodological Answer : Discrepancies in cyclopropanation yields (e.g., 32% vs. 85% in ) may arise from:

- Moisture sensitivity : Trace water deactivates zinc triflate; rigorous drying of solvents/substrates is essential.

- Substrate steric effects : Bulky oxindoles require longer reaction times or elevated temperatures.

- Analytical methods : Use in-situ monitoring (e.g., Raman microprobe spectroscopy) to track triflate ion environments and intermediate formation .

Data Contradiction Analysis

- Case Study : Partial conversion in cyclopropanation (Table 1 in ) vs. high yields under optimized conditions.

- Root Cause : Incomplete mixing in small-scale reactions or inhomogeneous UV irradiation in photochemical steps.

- Resolution : Use flow chemistry systems to ensure consistent reagent delivery and light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報